

# improving the shelf-life of extemporaneously compounded lidocaine-tetracaine solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lidocaine and tetracaine*

Cat. No.: *B1244289*

[Get Quote](#)

## Technical Support Center: Extemporaneously Compounded Lidocaine-Tetracaine Solutions

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the shelf-life of extemporaneously compounded lidocaine-tetracaine solutions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to support your research and development efforts.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary factors that affect the stability of compounded lidocaine-tetracaine solutions?

**A1:** The stability of lidocaine-tetracaine solutions is influenced by several factors. The most critical are exposure to light, temperature, pH, and oxidation.[\[1\]](#)[\[2\]](#)[\[3\]](#) Both **lidocaine and tetracaine** can degrade under specific conditions, leading to a loss of potency and potential formation of degradation products.

- Light: Exposure to light can cause photo-oxidation and photolysis, leading to discoloration and degradation.[\[1\]](#) Studies have shown that solutions stored in clear containers discolor more rapidly than those in amber containers.[\[4\]](#)[\[5\]](#)

- Temperature: Higher temperatures accelerate chemical degradation reactions.[2] Storing solutions at refrigerated temperatures (e.g., 4°C) significantly extends shelf-life compared to room temperature or elevated temperatures.[4][5] Eutectic mixtures of **lidocaine** and **tetracaine** are also less thermostable than the individual components.[6][7]
- pH: The pH of the solution is a critical factor. Lidocaine, for example, is unstable in alkaline environments (high pH).[8][9] Buffering the solution to an optimal pH range is crucial for maintaining chemical integrity.[2]
- Oxidation: Both active ingredients can be susceptible to oxidation, especially when exposed to air.[2] The inclusion of antioxidants, such as sodium metabisulfite, is a common strategy to improve the stability of formulations containing epinephrine, which is often included and is highly sensitive to oxidation.[4][5][10]

Q2: What is a typical beyond-use date (BUD) for a compounded lidocaine-tetracaine solution?

A2: The beyond-use date (BUD) depends heavily on the specific formulation, storage conditions, and available stability data. For a lidocaine-epinephrine-tetracaine (LET) solution stored in amber glass bottles, studies have shown stability for up to 26 weeks at 4°C and 4 weeks at 18°C, with no more than a 5% reduction in the initial concentration of the active ingredients.[4][5] For aqueous formulations prepared from USP-grade ingredients, a BUD of 14 days under refrigeration is a common guideline in the absence of specific stability studies.[10] A stability study for a novel thermosensitive gel formulation indicated it was stable for over 3 months with less than 10% degradation.[11][12] It is imperative to perform a stability study for your specific formulation to assign an accurate BUD.[3]

Q3: Why is my lidocaine-tetracaine solution turning yellow or brown?

A3: Discoloration (typically to yellow or brown) is a common sign of chemical degradation, often due to oxidation. This is particularly prevalent in formulations that also contain epinephrine (adrenaline), which is highly susceptible to oxidation.[4][5] Exposure to light accelerates this process. To mitigate discoloration, it is essential to:

- Store the solution in light-resistant (amber) containers.[4][5]
- Maintain storage at controlled, cool temperatures (refrigeration is often recommended).[4][5]

- Consider adding an antioxidant like sodium metabisulfite to the formulation, especially if it contains epinephrine.[\[10\]](#)

Q4: Can I use the hydrochloride salt or the free base form of the anesthetics?

A4: The choice between the hydrochloride (HCl) salt and the free base form of **lidocaine** and **tetracaine** can affect both the formulation's stability and its physical properties.[\[13\]](#) The HCl salts are generally more water-soluble, making them suitable for aqueous solutions. The free base forms are often used to create eutectic mixtures, which can prevent crystallization in high-concentration creams and may improve skin penetration.[\[13\]](#) However, the stability can be highly dependent on the vehicle or base being used; some bases are incompatible with the salt forms.[\[13\]](#)

## Troubleshooting Guide

| Issue                                                   | Possible Cause(s)                                                                                                                                                                                                                             | Recommended Action(s)                                                                                                                                                                                                                                                                                                                                                                                                                      |
|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation or Crystallization in Solution/Gel        | <ul style="list-style-type: none"><li>- Supersaturation of the active ingredients.</li><li>- Temperature fluctuations during storage.</li><li>- pH shift affecting solubility.</li><li>- Incompatibility with the formulation base.</li></ul> | <ul style="list-style-type: none"><li>- For high-concentration topicals, consider forming a eutectic mixture of the free bases prior to incorporation.</li><li>[13] - Ensure storage at a constant, controlled temperature.</li><li>- Verify and buffer the pH of the solution to maintain solubility.</li><li>- Review the compatibility of the anesthetic salts with the chosen vehicle; a different base may be required.[13]</li></ul> |
| Loss of Potency (Reduced Anesthetic Effect)             | <ul style="list-style-type: none"><li>- Chemical degradation of lidocaine and/or tetracaine.</li><li>- Inadequate storage conditions (exposure to heat or light).[1]</li><li>- Hydrolysis or oxidation over time.[2]</li></ul>                | <ul style="list-style-type: none"><li>- Perform a stability-indicating HPLC assay to quantify the active ingredients against a reference standard.[8][9]</li><li>- Review storage procedures; ensure the solution is refrigerated and protected from light.[4][5]</li><li>- Re-evaluate the formulation for the inclusion of appropriate stabilizers or antioxidants.</li></ul>                                                            |
| Phase Separation or Inconsistent Texture in Creams/Gels | <ul style="list-style-type: none"><li>- Improper emulsification during compounding.</li><li>- Instability of the emulsion over time.</li><li>- Incompatibility between the oil and water phases.</li></ul>                                    | <ul style="list-style-type: none"><li>- Optimize the compounding procedure, ensuring proper homogenization and mixing speeds.</li><li>- Evaluate the need for a different or more robust emulsifying agent.</li><li>- Conduct physical stability tests, including centrifugation and temperature cycling, to assess the formulation's robustness.</li></ul>                                                                                |

## Unexpected pH Drift

- Degradation of active ingredients leading to acidic or basic byproducts.
- Insufficient buffering capacity of the formulation.
- Interaction with container materials.

- Measure the pH of the solution at regular intervals during the stability study.
- Increase the concentration or change the type of buffering agent to better maintain the target pH.<sup>[2]</sup>
- Use high-quality, inert containers (e.g., Type I borosilicate glass).<sup>[4]</sup>

## Quantitative Data Summary

The following tables summarize stability data for extemporaneously compounded anesthetic solutions from published studies.

Table 1: Stability of Lidocaine-Epinephrine-Tetracaine (LET) Solution<sup>[4][5]</sup>

| Storage Condition | Container   | Time Point | Lidocaine (% Initial Conc.) | Tetracaine (% Initial Conc.) | Visual Inspection         |
|-------------------|-------------|------------|-----------------------------|------------------------------|---------------------------|
| 4°C               | Amber Glass | 26 Weeks   | >95%                        | >95%                         | No significant change     |
| 18°C (Room Temp)  | Amber Glass | 4 Weeks    | >95%                        | >95%                         | No significant change     |
| 18°C (Room Temp)  | Clear Glass | 4 Weeks    | >95%                        | >95%                         | Discoloration observed    |
| 35°C              | Amber Glass | 4 Weeks    | <95%                        | <95%                         | Significant discoloration |

Table 2: Forced Degradation of Lidocaine in Aqueous Solution<sup>[14]</sup>

| Stress Condition                                | Temperature | Time Point | Lidocaine Remaining (%) |
|-------------------------------------------------|-------------|------------|-------------------------|
| 0.1 N NaOH (Alkaline)                           | 60°C        | 10 Days    | 85.0 ± 3.0%             |
| 0.02% H <sub>2</sub> O <sub>2</sub> (Oxidative) | 60°C        | 3 Days     | 13.9 ± 0.0%             |
| 0.02% H <sub>2</sub> O <sub>2</sub> (Oxidative) | 25°C        | 10 Days    | 84.8 ± 2.2%             |
| 0.1 N HCl (Acidic)                              | 60°C        | 10 Days    | ~100%                   |
| Water (Hydrolysis)                              | 60°C        | 10 Days    | ~100%                   |

## Experimental Protocols

### Protocol 1: Compounding a Lidocaine-Epinephrine-Tetracaine (LET) Topical Solution

This protocol is adapted from published formulations used in stability studies.[\[4\]](#)[\[5\]](#)[\[10\]](#)

#### Materials:

- Lidocaine Hydrochloride (e.g., 20% solution or USP powder)
- Tetracaine Hydrochloride (e.g., 2% solution or USP powder)
- Racetepinephrine Hydrochloride (or Epinephrine HCl)
- Sodium Metabisulfite (Antioxidant)
- Sterile Water for Injection/Irrigation
- Volumetric flasks and graduated cylinders
- Magnetic stirrer and stir bar
- 0.22 µm sterile filter (if a sterile solution is required)

- Amber glass storage bottles

Procedure:

- Calculate the required quantities of each ingredient for the final target concentrations (e.g., 4% Lidocaine, 0.5% Tetracaine, 0.05% Epinephrine).
- In a clean glass beaker, weigh the required amount of sodium metabisulfite.
- Add a portion of the sterile water and dissolve the sodium metabisulfite with gentle stirring.
- Sequentially weigh and add the lidocaine HCl and tetracaine HCl powders to the solution. Stir until fully dissolved.
- Add the epinephrine HCl solution and mix thoroughly.
- Transfer the solution to a volumetric flask and add sterile water to bring it to the final volume (qs ad).
- If sterility is required, pass the solution through a 0.22  $\mu\text{m}$  sterile filter into a sterile receiving vessel.
- Aseptically transfer the final solution into sterile, amber glass bottles and seal tightly.
- Label each bottle with the formulation details, date of preparation, and assigned beyond-use date. Store under appropriate conditions (e.g., refrigerated at 2-8°C).

## Protocol 2: Stability-Indicating HPLC Method for Lidocaine Quantification

This protocol outlines a general method for quantifying lidocaine and separating it from its degradation products, based on published stability-indicating assays.[\[8\]](#)[\[9\]](#)[\[14\]](#)

Instrumentation & Conditions:

- HPLC System: With UV detector
- Column: C18, e.g., 4.6 x 250 mm, 5  $\mu\text{m}$

- Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 5.5) in a 26:74 v/v ratio.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 230 nm
- Injection Volume: 20  $\mu$ L
- Column Temperature: Ambient or controlled at 25°C

#### Procedure:

- Standard Preparation: Prepare a stock solution of lidocaine reference standard in the mobile phase. Create a series of calibration standards (e.g., 0.4 - 50  $\mu$ g/mL) by diluting the stock solution.
- Sample Preparation: At each time point of the stability study, withdraw an aliquot of the compounded lidocaine-tetracaine solution. Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
- Analysis: a. Inject the calibration standards into the HPLC system to generate a standard curve (Peak Area vs. Concentration). b. Inject the prepared stability samples. c. Record the peak area for lidocaine. The retention time should be approximately 7 minutes under these conditions.[8][9]
- Quantification: Calculate the concentration of lidocaine in the samples using the linear regression equation from the standard curve.
- Stability Assessment: Compare the concentration at each time point to the initial concentration (T=0) to determine the percentage of lidocaine remaining. Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for a typical stability study of a compounded solution.

[Click to download full resolution via product page](#)

Caption: Decision flowchart for troubleshooting common stability issues.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the stability of compounded solutions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. Stability of epinephrine hydrochloride in an extemporaneously compounded topical anesthetic solution of lidocaine, racpinephrine, and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, Validation and Application of a Stability Indicating HPLC Method to Quantify Lidocaine from Polyethylene-co-Vinyl Acetate (EVA) Matrices and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. rlandrews.org [rlandrews.org]
- 11. researchgate.net [researchgate.net]
- 12. Stability of a novel Lidocaine, Adrenaline and Tetracaine sterile thermosensitive gel: A ready-to-use formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE PCCA BLOG | 2 Tips for Compounding With Lidocaine and Lidocai [pccarx.com]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [improving the shelf-life of extemporaneously compounded lidocaine-tetracaine solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1244289#improving-the-shelf-life-of-extemporaneously-compounded-lidocaine-tetracaine-solutions>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)